molecular formula Ca2O6Zr2 B084464 Calcium zirconium oxide (CaZrO3) CAS No. 12013-47-7

Calcium zirconium oxide (CaZrO3)

Cat. No.: B084464
CAS No.: 12013-47-7
M. Wt: 358.60 g/mol
InChI Key: XZGFBUHBEYJBGE-UHFFFAOYSA-N
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Description

Calcium zirconate (CaZrO₃) is a perovskite-type ceramic material characterized by its orthorhombic crystal structure (space group Pnma) and high melting point (>2,300°C) . It is synthesized via methods such as sol-gel, solid-solid fusion, template-assisted routes, and micro-emulsion, with calcination temperatures typically ranging from 900°C to 1,500°C . Key properties include:

  • Thermal Stability: Retains structural integrity up to 1,600°C, making it suitable for refractory applications in metallurgy and aerospace .
  • Mechanical Properties: High fracture toughness (2.5–3.0 MPa·m¹/²) and flexural strength (120–150 MPa), comparable to yttria-stabilized zirconia (YSZ) .
  • Electrical Conductivity: Pure stoichiometric CaZrO₃ exhibits low oxygen ion conductivity, but non-stoichiometric compositions (e.g., Ca₁₋ₓZrO₃₋δ) show enhanced ionic conductivity due to defect formation .
  • Functional Applications: Used in thermal barrier coatings (TBCs), solid oxide fuel cell electrolytes, CO₂ adsorbents, and dielectric ceramics .

Properties

CAS No.

12013-47-7

Molecular Formula

Ca2O6Zr2

Molecular Weight

358.60 g/mol

IUPAC Name

dicalcium bis(dioxido(oxo)zirconium)

InChI

InChI=1S/2Ca.6O.2Zr/q2*+2;;;4*-1;;

InChI Key

XZGFBUHBEYJBGE-UHFFFAOYSA-N

Canonical SMILES

[O-][Zr](=O)[O-].[Ca+2]

Other CAS No.

12013-47-7

Origin of Product

United States

Preparation Methods

Procedure and Reaction Mechanism

Mechanochemical synthesis involves high-energy ball milling of stoichiometric mixtures of zirconia (ZrO₂) and calcium carbonate (CaCO₃) to induce mechanochemical activation. Planetary ball mills, such as the AGO-2 system, generate intense shear forces that reduce particle size and create defect-rich surfaces, thereby lowering the activation energy for subsequent solid-state reactions. The process occurs in two stages:

  • Mechanical Activation : Milling at 600–800 RPM for 2–4 hours produces a homogenized mixture with CaCO₃ smeared onto ZrO₂ particles, increasing interfacial contact areas by over 70% compared to unmilled precursors.

  • Thermal Annealing : The milled powder is annealed at 950°C for 2–5 hours, where CaCO₃ decomposes to CaO (ΔH = 178 kJ/mol), which reacts with ZrO₂ to form CaZrO₃ via the exothermic reaction:

    CaO+ZrO2CaZrO3(ΔH=198kJ/mol)[1][2]\text{CaO} + \text{ZrO}_2 \rightarrow \text{CaZrO}_3 \quad (\Delta H^\circ = -198 \, \text{kJ/mol})

Critical Parameters and Outcomes

Table 1: Optimization of mechanochemical synthesis parameters

ParameterOptimal RangeEffect on Product
Milling Time2–4 hoursReduces particle size to 50–100 nm
Annealing Temperature950°CYields monophasic CaZrO₃
Ca:Zr Molar Ratio1:1Prevents residual CaO/ZrO₂ phases
Heating Rate5°C/minMinimizes thermal stress cracking

Prolonged milling (>6 hours) induces amorphization, requiring higher annealing temperatures (>1000°C) to crystallize CaZrO₃. Phase-pure nanocrystalline powders (crystallite size: 20–30 nm) are achievable with this method, though agglomeration remains a challenge.

Conventional Solid-State Reaction

Process Overview

The solid-state reaction between CaCO₃ and ZrO₂ at elevated temperatures is a widely adopted industrial method. Unlike mechanochemical routes, this approach omits milling and relies solely on thermal diffusion:

CaCO38001000CCaO+CO2(Endothermic)[2]\text{CaCO}3 \xrightarrow{800-1000^\circ \text{C}} \text{CaO} + \text{CO}2 \uparrow \quad \text{(Endothermic)}
CaO+ZrO212001600CCaZrO3[2][5]\text{CaO} + \text{ZrO}2 \xrightarrow{1200-1600^\circ \text{C}} \text{CaZrO}3 \quad

Phase Evolution and Sintering

Table 2: Temperature-dependent phase formation in solid-state synthesis

Temperature RangePhase CompositionPorosity (%)
1200°CCaZrO₃ + cubic ZrO₂ (Ca-stabilized)25–30
1400°CCaZrO₃ + minor CaO15–20
1600°CMonophasic CaZrO₃<10

Equimolar Ca:Zr ratios are critical; excess CaO hydrates to Ca(OH)₂ upon air exposure, causing volumetric expansion and sample disintegration. Sintering at 1600°C for 4–6 hours achieves 94–96% theoretical density, but grain growth (>3 µm) limits mechanical strength in refractory applications.

Oxalate Co-Precipitation Route

Synthesis Protocol

This solution-based method involves co-precipitating Ca²⁺ and Zr⁴⁺ ions as oxalate complexes, followed by calcination. Key steps include:

  • Precursor Preparation : Calcium nitrate (Ca(NO₃)₂·4H₂O) and zirconium n-butoxide (Zr(OBuⁿ)₄) are dissolved in n-propanol with acetylacetone (acac) as a stabilizer.

  • Co-Precipitation : Oxalic acid (H₂C₂O₄) is added to the metal solution under shear mixing, forming a mixed metal oxalate precursor:

    Ca2++Zr4++3C2O42CaZr(C2O4)3[3]\text{Ca}^{2+} + \text{Zr}^{4+} + 3\text{C}_2\text{O}_4^{2-} \rightarrow \text{CaZr(C}_2\text{O}_4\text{)}_3 \downarrow
  • Calcination : The precursor is calcined at 635–900°C to decompose oxalates into CaZrO₃:

    CaZr(C2O4)3+O2ΔCaZrO3+6CO2[3]\text{CaZr(C}_2\text{O}_4\text{)}_3 + \text{O}_2 \xrightarrow{\Delta} \text{CaZrO}_3 + 6\text{CO}_2 \uparrow

Advantages and Limitations

  • Particle Size : Sub-100 nm powders with narrow size distribution (PDI < 0.2).

  • Sintering : Densification at 1375°C (vs. 1500°C for solid-state), achieving 98% density with dielectric constant ε = 30 and loss tangent tan δ = 0.0004 at 1 kHz.

  • Challenges : Residual carbonate phases form if drying is incomplete, necessitating strict anhydrous conditions during filtration.

Solution Combustion Synthesis

Fuel-Mediated Exothermic Reaction

Urea (CH₄N₂O) serves as a fuel in this redox-based method, where stoichiometric Ca(NO₃)₂·4H₂O and ZrO(NO₃)₂ are dissolved in water and ignited at 400°C. The reaction proceeds as:

Ca2++ZrO2++CH4N2O400CCaZrO3+H2O+CO2+NOx[4]\text{Ca}^{2+} + \text{ZrO}^{2+} + \text{CH}4\text{N}2\text{O} \xrightarrow{400^\circ \text{C}} \text{CaZrO}3 + \text{H}2\text{O} \uparrow + \text{CO}2 \uparrow + \text{NO}x \uparrow

Fuel-to-Oxidizer Ratio Optimization

Table 3: Effect of urea concentration on combustion product

Urea (wt%)Crystallite Size (nm)Phase Purity (%)Agglomeration
235 ± 889Severe
628 ± 594Moderate
1045 ± 1097Mild

Excess urea (10 wt%) increases flame temperature, promoting crystallite growth but reducing surface area. Calcination at 800°C for 2 hours yields phase-pure CaZrO₃ with 50–60 nm particles.

Hydrothermal Synthesis

Low-Temperature Crystallization

Hydrothermal methods utilize KOH as a mineralizer to facilitate CaZrO₃ nucleation at 200°C under autogenous pressure. Starting materials include Ca(OH)₂ and ZrOCl₂, which react via:

Ca(OH)2+ZrOCl2+2KOHCaZrO3+2KCl+2H2O[5][6]\text{Ca(OH)}2 + \text{ZrOCl}2 + 2\text{KOH} \rightarrow \text{CaZrO}3 + 2\text{KCl} + 2\text{H}2\text{O}

Influence of Reaction Parameters

  • Ca:Zr Ratio : A 2:1 molar ratio suppresses ZrO₂ impurities, achieving 99% phase purity.

  • Temperature and Time : Crystallite size increases from 30 nm (200°C, 6 hours) to 80 nm (250°C, 12 hours).

  • Calcination : Post-hydrothermal annealing at 900°C eliminates residual hydroxyl groups, enhancing crystallinity without grain growth.

Comparative Analysis of Synthesis Methods

Table 4: Critical comparison of CaZrO₃ preparation routes

MethodTemperature Range (°C)Particle Size (nm)Phase Purity (%)Relative Cost
Mechanochemical950–100020–5095–98Moderate
Solid-State1200–16001000–300090–95Low
Oxalate Co-Precipitation635–90050–10098–99High
Combustion400–80028–6094–97Low
Hydrothermal200–90030–8099High

Chemical Reactions Analysis

Solid-State Reaction (Patent Method)

The industrial-scale synthesis involves reacting zirconium ore (ZrO₂·SiO₂) with calcium oxide:

ZrO2SiO2+3CaO2CaOSiO2+CaZrO3\text{ZrO}_2\cdot \text{SiO}_2+3\text{CaO}\rightarrow 2\text{CaO}\cdot \text{SiO}_2+\text{CaZrO}_3

Key Conditions :

  • Temperature: 2600–3600°F (1427–1982°C)

  • Fluxes (e.g., fluorspar) reduce reaction temperatures to ~2900°F (1593°C) .

  • Post-reaction, dicalcium silicate (2CaO·SiO₂) forms a friable slag, enabling mechanical separation of CaZrO₃ crystals (>20 µm) via shaking tables or air classifiers .

CO₂ Adsorption and Carbonation

Calcium zirconate exhibits reversible CO₂ adsorption at elevated temperatures, forming mixed carbonates:

CaxZryOx+2y+(x+y)CO2xCaCO3+yZrOCO3\text{Ca}_x\text{Zr}_y\text{O}_{x+2y}+(x+y)\text{CO}_2\rightarrow x\text{CaCO}_3+y\text{ZrOCO}_3

Adsorption Performance

Sample CompositionSurface Area (m²/g)CO₂ Adsorption at 600°C (wt%)
CaO9.376.88
ZrO₂81.978.39
CaZrO₃<57.12

Notes :

  • Low surface area of CaZrO₃ (≤5 m²/g) does not hinder CO₂ uptake due to bulk diffusion-driven reactions .

  • Cyclic adsorption-desorption regenerates CaZrO₃, confirmed by XRD phase analysis .

Acid Resistance and Purification

Calcium zirconate is insoluble in dilute mineral acids, enabling its separation from silicates and impurities:

CaZrO3+HCl dilute No reaction\text{CaZrO}_3+\text{HCl dilute }\rightarrow \text{No reaction}

In contrast, dicalcium silicate reacts readily:

2CaOSiO2+4HCl2CaCl2+SiO2+2H2O2\text{CaO}\cdot \text{SiO}_2+4\text{HCl}\rightarrow 2\text{CaCl}_2+\text{SiO}_2+2\text{H}_2\text{O}

Purification Protocol :

  • Slurry the silicate-zirconate mixture in water (1:10 ratio).

  • Add 10% excess HCl to dissolve silicates.

  • Filter to isolate acid-resistant CaZrO₃ .

High-Temperature Stability and Phase Behavior

At temperatures exceeding 1600°C, CaZrO₃ remains stable but may form secondary phases under non-stoichiometric conditions:

  • Excess ZrO₂ leads to Ca₀.₁₅Zr₀.₈₅O₁.₈₅ inclusions at grain boundaries .

  • XRD confirms CaO and ZrO₂ segregation during thermal cycling .

Scientific Research Applications

Biomedical Applications

Bone Graft Materials : Calcium zirconate has been explored as a potential bone graft substitute due to its biocompatibility and ability to bond with bone tissue. Research indicates that it promotes osteoconductivity, making it suitable for orthopedic implants and dental applications .

Dental Applications : In dentistry, calcium zirconate is utilized in root canal sealers and as a material for endodontic treatments. Its bioactivity supports the regeneration of dental tissues and enhances the sealing properties of root canal systems .

Energy Applications

Solid Oxide Fuel Cells (SOFCs) : CaZrO₃ is employed as an electrolyte material in solid oxide fuel cells due to its high oxygen ion conductivity and thermal stability at elevated temperatures. This application is critical for improving the efficiency and performance of fuel cells .

Catalysts : The compound serves as a catalyst in various chemical processes, including hydrogen production and ammonia synthesis. Its stability under harsh conditions makes it an ideal candidate for catalytic applications in energy conversion technologies .

Ceramic Industry

High-Temperature Ceramics : Calcium zirconate is used in the production of high-temperature ceramics due to its excellent thermal stability and resistance to chemical corrosion. It is particularly useful in manufacturing refractory materials that can withstand extreme conditions .

Thermal Barrier Coatings (TBCs) : The compound is applied in thermal barrier coatings for gas turbines and diesel engines, helping to reduce operating temperatures and extend the lifespan of components exposed to high heat .

Electroceramics

Calcium zirconate's dielectric properties make it suitable for various electroceramic applications, including capacitors, resonators, and dielectric resonators. Research has demonstrated its reliability as a dielectric material at elevated temperatures, making it valuable for electronic components that operate under demanding conditions .

Advanced Materials

Composite Materials : Calcium zirconate has been incorporated into composite materials to enhance mechanical properties and bioactivity. For instance, studies have shown that combining CaZrO₃ with hydroxyapatite can improve densification and mechanical strength in bioceramics used for bone repair .

Nanomaterials : Recent advancements have led to the synthesis of calcium zirconate nanoparticles using co-precipitation methods, which exhibit unique properties suitable for various industrial applications . The nanoscale form enhances surface area and reactivity, making it beneficial for catalytic processes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Properties
BiomedicalBone grafts, dental sealersBiocompatibility, osteoconductivity
EnergySOFC electrolytes, catalystsHigh conductivity, stability
Ceramic IndustryHigh-temperature ceramics, TBCsThermal stability, corrosion resistance
ElectroceramicsCapacitors, resonatorsDielectric properties
Advanced MaterialsComposites with hydroxyapatiteEnhanced mechanical properties

Case Studies

  • Orthopedic Implants : A study on calcium zirconate-based orthopedic implants demonstrated significant improvements in mechanical strength and bioactivity compared to traditional materials like titanium alloys. The eutectic composition of calcium zirconate and calcium-stabilized zirconia showed promising results in enhancing implant integration with bone tissue .
  • Fuel Cell Efficiency : Research highlighted the use of calcium zirconate in solid oxide fuel cells where it significantly improved the ionic conductivity at high temperatures (up to 800°C), leading to higher energy conversion efficiency compared to conventional electrolyte materials .

Mechanism of Action

The mechanism by which calcium zirconate exerts its effects is primarily related to its ionic and electronic conductivity. At low oxygen pressure, it conducts oxygen ions, while at high pressure, it acts as a mixed ionic and electronic conductor . This dual conductivity is crucial for its applications in oxygen sensors and solid oxide fuel cells. The molecular targets and pathways involved include the diffusion of oxygen ions and the interaction with dopants to modify its electrical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Yttria-Stabilized Zirconia (YSZ)

Property Calcium Zirconate YSZ Reference
Thermal Conductivity 2.1–2.5 W/m·K 2.2–3.3 W/m·K
Thermal Expansion (×10⁻⁶/K) 8.5–9.0 10.5–11.0
Phase Stability Stable up to 1,600°C Degrades above 1,200°C
CO₂ Adsorption (600°C) 18–24.84 wt% Not applicable

Key Insight : YSZ is widely used in TBCs but is outperformed by CaZrO₃ in high-temperature stability and thermal shock resistance. However, YSZ has superior ionic conductivity in fuel cell applications .

Calcium Titanate (CaTiO₃)

Property Calcium Zirconate Calcium Titanate Reference
Dielectric Constant 25–30 (1 kHz–1 MHz) 150–170 (1 kHz–1 MHz)
Thermal Stability Stable up to 1,600°C Decomposes above 1,300°C
Mechanical Strength 120–150 MPa 80–100 MPa

Key Insight : CaTiO₃ has superior dielectric properties but lower thermal stability, limiting its use in extreme environments compared to CaZrO₃ .

Magnesium Aluminate Spinel (MgAl₂O₄)

Property Calcium Zirconate MgAl₂O₄ Reference
Thermal Conductivity 2.1–2.5 W/m·K 3.0–3.5 W/m·K
Thermal Shock Resistance High Moderate
Application Refractories, TBCs Transparent armor, catalysts

Key Insight : MgAl₂O₄ offers higher thermal conductivity but lacks the CO₂ adsorption capability and dielectric stability of CaZrO₃ .

Barium Calcium Zirconate Titanate (BCZT)

Property Calcium Zirconate BCZT (Ba₀.₉₅Ca₀.₀₅Zr₀.₁₅Ti₀.₈₅O₃) Reference
Dielectric Constant 25–30 3,000–4,000 (at 1 kHz)
Mechanical Flexibility Brittle Flexible (in polymer composites)
Application Capacitors, sensors High-energy-density capacitors

Key Insight : BCZT excels in dielectric performance but requires polymer composites for flexibility, whereas CaZrO₃ is inherently rigid and thermally robust .

Data Tables

Table 1: Thermal and Mechanical Properties

Compound Thermal Conductivity (W/m·K) Thermal Expansion (×10⁻⁶/K) Fracture Toughness (MPa·m¹/²)
Calcium Zirconate 2.1–2.5 8.5–9.0 2.5–3.0
YSZ 2.2–3.3 10.5–11.0 3.0–4.0
MgAl₂O₄ 3.0–3.5 7.0–8.0 1.5–2.0

Sources:

Table 2: CO₂ Adsorption Performance at 600°C

Material Adsorption Capacity (wt%) Preparation Method Reference
Calcium Zirconate 24.84 Micro-emulsion
Calcium Oxide (CaO) 6.88 Calcined calcium nitrate
Zirconium Oxide (ZrO₂) 8.39 Commercial powder

Note: CaZrO₃ outperforms pure oxides due to synergistic carbonate formation pathways .

Critical Analysis of Conflicting Evidence

  • Thermal Resistance : While CaZrO₃ with B₂O₃ additives shows poor thermal shock resistance due to high linear expansion , pure CaZrO₃ exhibits excellent stability in titanium casting molds . This discrepancy highlights the sensitivity of properties to compositional modifications.
  • Electrical Conductivity : Stoichiometric CaZrO₃ has low ionic conductivity, but excess CaO or ZrO₂ introduces oxygen vacancies, enhancing conductivity by 2–3 orders of magnitude .

Biological Activity

Calcium zirconate (CaZrO₃) is a ceramic material that has garnered attention in biomedical applications, particularly for its potential use in bone repair and as a biocompatible implant material. This article explores the biological activity of calcium zirconate, emphasizing its properties, mechanisms of action, and relevant case studies.

Overview of Calcium Zirconate

Calcium zirconate is a perovskite-type oxide with a chemical formula CaZrO₃. It exhibits unique properties such as high thermal stability, good mechanical strength, and bioactivity, making it suitable for various applications in medicine and materials science. Its ability to promote osteogenesis and osseointegration is particularly noteworthy in the context of orthopedic implants.

  • Bioactivity : Calcium zirconate has been shown to induce the formation of hydroxyapatite (HA) when in contact with simulated body fluid (SBF), which is essential for bone integration. The bioactivity is attributed to the release of calcium ions that facilitate the nucleation and growth of HA on its surface .
  • Mechanical Strength : Studies indicate that calcium zirconate exhibits superior mechanical properties compared to traditional bioceramics such as alumina or zirconia. This includes enhanced toughness and resistance to thermal shock, which are critical for load-bearing applications in the body .
  • Biocompatibility : In vivo studies have demonstrated that calcium zirconate does not elicit significant inflammatory responses when implanted in biological tissues. Histological evaluations show good integration with surrounding bone tissue, characterized by minimal fibrous encapsulation .

Case Study 1: Osteogenic Response in Rabbit Models

A study involving the implantation of calcium zirconate-based materials in New Zealand White rabbits assessed the biological response over a period of 12 weeks. The results indicated significant new bone formation around the implants, with histological analysis revealing active osteoblast proliferation and mineralization. Immunohistochemical staining for collagen type I confirmed the presence of newly formed bone matrix .

Case Study 2: Coatings for Improved Bioactivity

Research has focused on enhancing the bioactivity of calcium zirconate through surface modifications. A composite material combining calcium zirconate with tricalcium phosphate (TCP) was developed and tested for its ability to form HA layers in SBF. The results showed that the composite exhibited improved bioactive properties compared to pure calcium zirconate, indicating a synergistic effect that enhances osteoconductivity .

Data Tables

PropertyCalcium ZirconateTraditional Bioceramics
Mechanical Strength (MPa)300-500200-400
Toughness (MPa·m^0.5)10-155-10
Bioactivity (HA Formation Time)1-2 weeks3-4 weeks
Inflammatory ResponseMinimalModerate

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing phase-pure calcium zirconate, and how do precursor choices influence the perovskite formation mechanism?

  • Methodological Answer: Phase-pure CaZrO₃ can be synthesized via solid-state reactions (e.g., calcining stoichiometric CaO and ZrO₂ at 1300–1500°C) or wet-chemical methods like sol-gel and co-precipitation . Precursor selection impacts reaction kinetics and phase purity. For instance, using zirconium oxychloride and calcium nitrate in co-precipitation requires precise pH control to avoid secondary phases . In fused CaZrO₃ production, arc-melting ensures homogeneity but may introduce impurities if precursors are non-stoichiometric .

Q. What characterization techniques are critical for assessing the structural and thermal properties of calcium zirconate?

  • Methodological Answer: X-ray diffraction (XRD) is essential to confirm orthorhombic perovskite structure and detect secondary phases (e.g., ZrO₂ or CaO) . Scanning electron microscopy (SEM) reveals grain morphology and porosity, critical for applications like refractories or coatings . Differential scanning calorimetry (DSC) and laser flash analysis measure thermal stability (up to 1600°C) and conductivity, key for thermal barrier coatings (TBCs) .

Q. How can researchers prevent unwanted calcium zirconate formation during hydroxyapatite (HA) coating processes on biomedical implants?

  • Methodological Answer: Avoid sintering temperatures above 1000°C, as HA decomposes into tricalcium phosphate (TCP), releasing CaO that reacts with ZrO₂ to form CaZrO₃. Rapid thermal processing (<400°C) preserves HA crystallinity, while XRD monitoring ensures phase purity .

Advanced Research Questions

Q. How does iron doping influence the crystal structure and stability of calcium zirconate, and what methods validate dopant incorporation?

  • Methodological Answer: Fe³⁺ substitutes Zr⁴⁺ in CaZrO₃, inducing lattice distortion and reducing unit cell volume. Sintering at 1350–1500°C increases Fe³⁺ incorporation (8–20 mol%), validated via XRD lattice parameter shifts and energy-dispersive X-ray spectroscopy (EDS) . Extended X-ray absorption fine structure (EXAFS) can further clarify Fe coordination environments.

Q. What experimental approaches optimize calcium zirconate’s CO₂ capture efficiency at high temperatures?

  • Methodological Answer: Optimize CO₂ partial pressure (2.5 atm) and temperature (650°C) in fixed-bed reactors, achieving ~13.85 wt% adsorption . In-situ XRD tracks carbonate phase formation, while thermogravimetric analysis (TGA) quantifies adsorption capacity. Surface alkalinity, measured via acid-base titration, correlates with CO₂ affinity.

Q. In designing CaZrO₃-based refractories, how do compositional variations (e.g., MgO addition) affect phase stability and corrosion resistance?

  • Methodological Answer: Adding MgO promotes CaZrO₃ → Ca₀.₁₅Zr₀.₈₅O₁.₈₅ transformation, enhancing corrosion resistance in cement kilns. Phase evolution is monitored via XRD, while SEM-EDS analyzes interfacial reactions with molten clinker. Corrosion tests at 1555°C reveal liquid-phase formation kinetics .

Q. How does calcium zirconate interact with titanium alloys during investment casting, and what methods mitigate decomposition reactions?

  • Methodological Answer: At >1600°C, CaZrO₃ decomposes into CaO and ZrO₂, which dissolve into molten Ti-6Al-4V. Mitigation strategies include inert argon atmospheres and controlled cooling rates. Post-casting SEM-EDS identifies reaction zones, while thermodynamic modeling predicts decomposition thresholds .

Q. What are the challenges in using calcium zirconate as a thermal barrier coating (TBC), and how are its thermo-physical properties evaluated against YSZ?

  • Methodological Answer: CaZrO₃’s lower thermal conductivity (~1.5 W/m·K vs. YSZ’s ~2.5 W/m·K) is advantageous, but sintering above 1300°C causes phase instability. Laser flash analysis measures thermal diffusivity, while thermal cycling tests (up to 1200°C) assess spallation resistance. Challenges include matching coefficients of thermal expansion (CTE) with metallic substrates .

Data Contradictions and Resolution

  • Synthesis Mechanisms : highlights BCZT perovskite formation variability based on precursors, while emphasizes stoichiometric fusion for purity. Researchers should cross-validate synthesis routes with in-situ XRD to resolve phase discrepancies.
  • CO₂ Adsorption : Calcium silicate outperforms CaZrO₃ in CO₂ capture (14.31 wt% vs. 13.85 wt%) at 650°C . However, CaZrO₃’s stability under cyclic adsorption-desorption conditions remains superior, requiring long-term TGA studies.

Methodological Tables

Property Measurement Technique Key Finding Reference
CO₂ Adsorption CapacityThermogravimetric Analysis (TGA)13.85 wt% at 650°C, 2.5 atm
Thermal ConductivityLaser Flash Analysis~1.5 W/m·K (stable up to 1600°C)
Fe³⁺ IncorporationXRD Lattice Parameter Shift8–20 mol% with sintering temperature increase
Corrosion ResistanceSEM-EDS Phase MappingLiquid-phase formation >1555°C in refractories

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